Methyl 4-amino-3-(hydroxymethyl)benzoate
Description
Contextualization of Benzoate (B1203000) Derivatives in Organic and Medicinal Chemistry Research
Benzoate derivatives, compounds containing the salt or ester of benzoic acid, are fundamental building blocks in both organic and medicinal chemistry. Their utility stems from the reactivity of the benzene (B151609) ring and the carboxyl group, which allows for a wide array of chemical transformations. nih.gov In medicinal chemistry, the benzoate scaffold is a common feature in many pharmaceutical agents. For instance, para-aminobenzoic acid (PABA), a closely related structure, is a precursor for the synthesis of folic acid in many organisms and has been a foundational component in the development of sulfonamide antibiotics. nih.govmdpi.com
The aminobenzoic acid framework, in general, is prized for its dual functionality, which provides significant potential in organic synthesis. nih.gov These derivatives are used to construct more complex molecules, including various heterocyclic compounds known to possess a wide range of biological activities. benthamscience.comresearchgate.netdntb.gov.ua Researchers have synthesized numerous derivatives of aminobenzoic acids to explore their potential as therapeutic agents, with studies showing activities ranging from antimicrobial to anticancer. mdpi.comresearchgate.net The versatility of this structural motif underscores the potential importance of any of its members, including Methyl 4-amino-3-(hydroxymethyl)benzoate.
Significance of this compound as a Synthetic Intermediate and Research Tool
A synthetic intermediate is a compound that is the product of one reaction step and the starting material for the next in a multi-step synthesis. Given its functional groups—an amine, a primary alcohol (hydroxymethyl), and a methyl ester—this compound theoretically represents a versatile intermediate. The amine group can be diazotized or acylated, the hydroxymethyl group can be oxidized or used in ether or ester linkages, and the methyl ester can be hydrolyzed or converted to an amide.
Despite this theoretical utility, a thorough review of scientific databases and chemical literature reveals a significant lack of specific research detailing the synthesis or application of this compound. While numerous studies describe the synthesis and use of its isomers and related compounds, such as Methyl 3-amino-4-hydroxybenzoate or Methyl 4-amino-3-methylbenzoate, this particular molecule is conspicuously absent. wisdomlib.orgindiamart.com Its availability from commercial chemical suppliers suggests it has been synthesized, but the methods and its subsequent use in research are not documented in readily accessible public literature. This absence suggests that it is either a novel or a niche compound whose potential as a research tool or synthetic intermediate has yet to be explored and published by the broader scientific community.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-3-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRVWCSXDWSJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Amino 3 Hydroxymethyl Benzoate and Its Functionalized Analogs
Multi-step Functionalization Strategies in Organic Synthesis
The synthesis of polysubstituted aromatic compounds, such as methyl 4-amino-3-(hydroxymethyl)benzoate, relies heavily on multi-step functionalization strategies. The order of electrophilic aromatic substitution (SEAr) reactions is critical in determining the final regiochemistry of the product. libretexts.org For instance, when synthesizing a meta-disubstituted product, it is imperative that the second substitution step is directed by a meta-directing group. libretexts.org This principle extends to the synthesis of more complex trisubstituted aromatic compounds. libretexts.org
Some functional groups, like nitro groups, are meta-directors but can be chemically reduced to ortho, para-directing amino groups. libretexts.org This transformation allows for a change in the directing effect during a synthetic sequence, enabling the synthesis of different isomers. For example, to synthesize a meta-substituted product, the reduction of a nitro group would be performed after the introduction of a second substituent. Conversely, to obtain an ortho or para isomer, the reduction would precede the next electrophilic aromatic substitution. libretexts.org
In addition to traditional SEAr and nucleophilic aromatic substitution (SNAr) reactions, other methods like radical nucleophilic substitution (SRN1) and vicarious nucleophilic substitution (VNS) offer significant synthetic utility. nih.gov The directed ortho metalation (DoM) reaction has also emerged as a powerful strategy for the regioselective synthesis of polysubstituted aromatics, offering mild reaction conditions and broad synthetic potential. nih.gov Late-stage functionalization (LSF) of C-H bonds is another valuable approach for the efficient synthesis of complex molecules, allowing for the direct modification of an existing molecular scaffold. nih.gov
Esterification Reactions for the Synthesis of Benzoic Acid Esters
The esterification of benzoic acid and its derivatives is a fundamental reaction in the synthesis of compounds like this compound. This reaction typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. youtube.comdergipark.org.tr
The process is an equilibrium, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. tcu.edu This can be accomplished by using an excess of one of the reactants, typically the alcohol, or by removing one of the products, usually water, as it is formed. tcu.edu
Various catalysts can be employed to facilitate the esterification of benzoic acid. While strong mineral acids like sulfuric acid are common, other catalysts have been developed. dergipark.org.trtcu.edu These include metal-containing catalysts and more environmentally friendly options like deep eutectic solvents (DES). dergipark.org.trgoogle.com For instance, a DES formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has shown high catalytic activity in the esterification of benzoic acid with different alcohols. dergipark.org.tr The reaction conditions, such as temperature, also play a crucial role in the conversion of benzoic acid to its ester. dergipark.org.tr
A variety of alcohols can be used in the esterification of benzoic acid, ranging from simple alcohols like methanol (B129727) to produce methyl esters, to higher boiling alcohols such as hexanol and 2-ethylhexanol. youtube.comgoogle.com The choice of alcohol and catalyst can be tailored to achieve the desired ester product with high purity and yield. google.com
Nitration and Subsequent Reduction Pathways for Substituted Aminobenzoates
A common and effective strategy for the synthesis of substituted aminobenzoates involves the nitration of an aromatic ring followed by the reduction of the nitro group to an amine. Aromatic nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion then attacks the aromatic ring in an electrophilic aromatic substitution reaction. masterorganicchemistry.com
Once the nitro group is introduced, it can be reduced to an amino group (NH₂) through various methods. masterorganicchemistry.com Catalytic hydrogenation using metals like palladium, platinum, or nickel on a carbon support is a widely used technique. masterorganicchemistry.comchemicalbook.com Another common method involves the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com For example, the reduction of 4-nitro-3-hydroxybenzoic acid to 4-amino-3-hydroxybenzoic acid can be accomplished using tin and hydrochloric acid. prepchem.com
The choice of reducing agent can be critical. In the synthesis of Orthocaine (methyl 3-amino-4-hydroxybenzoate), the reduction of the intermediate nitro compound was successfully achieved using sodium dithionite (B78146) after other methods failed. wisdomlib.org It is also important to consider the potential for the amino group to be overly activating in subsequent reactions. To mitigate this, the amino group can be protected, for instance, by converting it to an amide using acetic anhydride. masterorganicchemistry.com The amide is still an ortho-, para-director but is less activating than the free amine. The amine can be regenerated later by hydrolysis of the amide. masterorganicchemistry.com
Regioselective Synthesis of Isomeric Aminohydroxymethylbenzoates
The regioselective synthesis of isomeric aminohydroxymethylbenzoates requires careful control of the reaction conditions and the strategic use of directing groups to achieve the desired substitution pattern on the benzene (B151609) ring. rsc.org
Synthesis of Methyl 4-amino-3-hydroxybenzoate
The synthesis of methyl 4-amino-3-hydroxybenzoate can be achieved from 4-nitro-3-hydroxybenzoic acid. The first step involves the reduction of the nitro group to an amino group. This can be accomplished by heating the starting material with tin and concentrated hydrochloric acid. prepchem.com The resulting 4-amino-3-hydroxybenzoic acid can then be esterified to yield the final product.
Synthesis of Methyl 3-amino-4-hydroxybenzoate (Orthocaine)
Orthocaine, or methyl 3-amino-4-hydroxybenzoate, is a local anesthetic. wisdomlib.orgabmole.com A synthetic route to Orthocaine starts with p-hydroxy methyl benzoate (B1203000). wisdomlib.org This starting material undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position. wisdomlib.org The subsequent reduction of the nitro group to an amine yields Orthocaine. wisdomlib.org An optimized reduction process for this step utilizes sodium dithionite. wisdomlib.org The synthesized Orthocaine can be characterized by its melting point, which is reported to be in the range of 141-143 °C.
Synthesis of Methyl 2-amino-3-(hydroxymethyl)benzoate
Information regarding the specific synthesis of methyl 2-amino-3-(hydroxymethyl)benzoate (CAS 253120-48-8) is available, indicating it is a known chemical entity. bldpharm.com General methods for synthesizing related compounds, such as methyl 2-amino-3-methylbenzoate, can provide insights into potential synthetic strategies. One approach involves the esterification of 2-amino-3-methylbenzoic acid with methanol in the presence of an acid catalyst like anhydrous hydrogen chloride. prepchem.com Another method is the reduction of 3-methyl-2-nitrobenzoate using catalytic hydrogenation with palladium on carbon. guidechem.com These established procedures for analogous compounds suggest that a similar multi-step approach involving the appropriate starting materials could be employed for the synthesis of methyl 2-amino-3-(hydroxymethyl)benzoate.
Synthesis of Methyl 2-amino-4-(hydroxymethyl)benzoate
Synthetic Routes Utilizing Precursors such as Methyl 4-(hydroxymethyl)benzoate
A plausible synthetic route to obtain this compound can be conceptualized from precursors like Methyl 4-(hydroxymethyl)benzoate. This would likely involve a nitration step to introduce a nitro group at the 3-position, followed by a reduction of the nitro group to an amine. A similar strategy has been employed for the synthesis of Methyl 3-amino-4-hydroxybenzoic acid, where para-hydroxy methyl benzoate undergoes nitration followed by reduction. wisdomlib.org
Alternatively, a more direct approach would be the esterification of 4-amino-3-(hydroxymethyl)benzoic acid. The synthesis of the closely related 4-Amino-3-(aminomethyl)benzoic acid has been achieved from 4-aminobenzoic acid through a regioselective amidomethylation. researchgate.net
A general synthetic strategy starting from a substituted nitrobenzoic acid is outlined in the table below.
| Step | Reaction | Reagents and Conditions | Precursor | Product |
| 1 | Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄), Reflux | 3-(Hydroxymethyl)-4-nitrobenzoic acid | Methyl 3-(hydroxymethyl)-4-nitrobenzoate |
| 2 | Reduction | Reducing agent (e.g., H₂/Pd/C, Sn/HCl), Solvent (e.g., Methanol, Ethanol) | Methyl 3-(hydroxymethyl)-4-nitrobenzoate | This compound |
This table represents a proposed synthetic route based on established chemical transformations.
Derivatization Strategies for Advanced Chemical Entities
The functional groups present in this compound, namely the aromatic amine, the hydroxyl group, and the methyl ester, allow for a wide range of derivatization strategies to produce advanced chemical entities.
Azo compounds can be readily prepared from Methyl 4-aminobenzoate (B8803810) or its analogs through a two-step process involving diazotization and azo coupling. The primary aromatic amine is first converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.
The general procedure is detailed in the following table:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Diazotization | Methyl 4-aminobenzoate, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), 0-5 °C | Methyl 4-diazoniumbenzoate salt |
| 2 | Azo Coupling | Methyl 4-diazoniumbenzoate salt, Coupling agent (e.g., phenol, naphthol, aniline (B41778) derivatives), Basic or slightly acidic conditions | Azo-linked compound |
This table outlines the general steps for the synthesis of azo compounds from a methyl 4-aminobenzoate precursor.
Pyrrolopyrimidine scaffolds are present in many biologically active compounds and can be synthesized from aminobenzoic acid precursors. ekb.eg A plausible route to pyrrolopyrimidine derivatives from a methyl aminobenzoate involves the initial construction of a pyrrole (B145914) ring, followed by the annulation of the pyrimidine (B1678525) ring. For instance, reacting a 4-substituted amino benzoic acid with malononitrile (B47326) can yield a substituted pyrrole. nih.gov This pyrrole intermediate can then undergo further reactions to form the fused pyrimidine ring.
A generalized synthetic approach is presented below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Pyrrole Formation | Methyl 4-aminobenzoate analog, Malononitrile, Base (e.g., Sodium alkoxide), Reflux | Methyl 4-(2-amino-3-cyanopyrrol-1-yl)benzoate derivative |
| 2 | Pyrimidine Annulation | Reaction with a suitable one-carbon synthon (e.g., formamide, formic acid) | Pyrrolo[2,3-d]pyrimidine derivative |
This table illustrates a potential pathway for the synthesis of pyrrolopyrimidine derivatives from a methyl aminobenzoate starting material.
The synthesis of triazole derivatives from a methyl benzoate precursor typically involves the initial conversion of the methyl ester to a hydrazide, which is a key intermediate for building the triazole ring. This hydrazide can then be cyclized under various conditions to afford the desired triazole.
A representative multi-step synthesis is outlined in the table below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Hydrazide Formation | Methyl benzoate analog, Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Reflux in a suitable solvent (e.g., ethanol) | Benzoic acid hydrazide derivative |
| 2 | Dithiocarbazate Salt Formation | Benzoic acid hydrazide, Carbon disulfide (CS₂), Potassium hydroxide (B78521) (KOH) in ethanol | Potassium dithiocarbazinate salt |
| 3 | Triazole Ring Cyclization | Potassium dithiocarbazinate salt, Hydrazine hydrate, Reflux in water or another suitable solvent | 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol derivative |
This table provides a general framework for the synthesis of triazole derivatives starting from a methyl benzoate compound.
Advanced Spectroscopic Characterization and Computational Studies of Methyl 4 Amino 3 Hydroxymethyl Benzoate
Comprehensive Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of methyl 4-amino-3-(hydroxymethyl)benzoate. Each technique offers unique insights into different aspects of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of a related compound, methyl 3-amino-4-hydroxybenzoate, in DMSO-d6 shows characteristic signals that help in assigning the protons of this compound. The methyl ester protons appear as a singlet at approximately 3.74 ppm. The aromatic protons exhibit distinct splitting patterns corresponding to their positions on the benzene (B151609) ring, typically appearing between 6.70 and 7.24 ppm. The amino and hydroxyl protons are often observed as broad singlets. echemi.com
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For a similar compound, methyl 4-aminobenzoate (B8803810), the ester carbonyl carbon resonates at a characteristic downfield shift. chemicalbook.com The aromatic carbons show signals in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The methyl carbon of the ester group appears at a distinct upfield position.
A detailed assignment for a related compound, methyl 4-hydroxybenzoate, in methanol-d4 (B120146) is provided in the table below. bmrb.io
| Atom | Chemical Shift (ppm) |
| C1 | 52.2737 |
| C2, C3 | 132.7806 |
| C4, C5 | 116.1632 |
| C6 | 122.1946 |
| C7 | 163.5664 |
| C8 | 168.7087 |
| H13, H14, H18 | 3.8386 |
| H16, H17 | 6.8182 |
| H15, H19 | 7.8589 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorptions:
N-H stretching: The amino group (NH₂) typically exhibits two bands in the region of 3300-3500 cm⁻¹.
O-H stretching: The hydroxyl group (-OH) of the hydroxymethyl substituent will show a broad absorption band, usually in the range of 3200-3600 cm⁻¹.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
C=O stretching: The carbonyl group (C=O) of the methyl ester gives a strong, sharp peak in the region of 1680-1740 cm⁻¹.
C-N stretching: This vibration appears in the 1250-1360 cm⁻¹ range.
C-O stretching: The C-O stretch of the ester and the hydroxymethyl group are found in the 1000-1300 cm⁻¹ region.
The NIST Chemistry WebBook provides IR spectral data for the related compound, methyl 3-amino-4-hydroxybenzoate, which supports these expected vibrational modes. nist.gov
Mass Spectrometry (MS) (e.g., GC-MS, EI Technique)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 181.19 g/mol . sigmaaldrich.combldpharm.comsigmaaldrich.com The mass spectrum, often obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), would show a molecular ion peak (M⁺) corresponding to this mass. nist.gov The fragmentation pattern would reveal characteristic losses of functional groups, such as the methoxy (B1213986) group (-OCH₃) from the ester, or the hydroxymethyl group (-CH₂OH).
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acid-Base Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of aromatic compounds like this compound is characterized by absorption bands in the ultraviolet region, arising from π to π* transitions of the benzene ring. The presence of auxochromes like the amino and hydroxyl groups can shift the absorption maxima to longer wavelengths (bathochromic shift). The position of these absorption bands can also be sensitive to the pH of the solution, which allows for the study of its acid-base properties. For instance, protonation of the amino group or deprotonation of the hydroxyl group in acidic or basic conditions, respectively, would alter the electronic structure and thus the UV-Vis spectrum. nist.gov
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
Theoretical Chemistry and Computational Modeling
Computational chemistry offers a theoretical framework to complement experimental data. Methods like Density Functional Theory (DFT) can be employed to calculate the optimized geometry, vibrational frequencies, and NMR chemical shifts of this compound. These theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the molecule's electronic structure and reactivity. For related molecules, computational studies have been used to correlate calculated parameters with experimental spectroscopic data, demonstrating the predictive power of these theoretical approaches. researchgate.net
Density Functional Theory (DFT) Calculations for Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity parameters. These calculations are foundational for understanding the chemical behavior of a compound like this compound.
A key application of DFT in reactivity prediction is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. masterorganicchemistry.com
Table 1: Key Reactivity Descriptors from DFT Calculations
| Parameter | Symbol | Significance for Reactivity |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. Higher energy suggests a better nucleophile. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. Lower energy suggests a better electrophile. |
| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO. A small gap implies high polarizability and high chemical reactivity. |
| Chemical Potential | µ | µ = (EHOMO + ELUMO) / 2. Describes the escaping tendency of electrons from an equilibrium system. |
| Global Hardness | η | η = (ELUMO - EHOMO) / 2. Measures the resistance to change in electron distribution. High hardness indicates high stability. |
| Global Softness | S | S = 1 / (2η). The inverse of hardness; a high softness value correlates with high reactivity. |
| Electrophilicity Index | ω | ω = µ² / (2η). Measures the propensity of a species to accept electrons. |
This table outlines theoretical parameters that would be calculated for this compound in a typical DFT study.
Modeling Electron Density Distribution and Identification of Reactive Sites
DFT calculations are also employed to model the distribution of electron density across a molecule and to generate Molecular Electrostatic Potential (MEP) maps. An MEP map visualizes the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites.
In an MEP map:
Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. For this compound, these would likely be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen of the amino group.
Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. The carbonyl carbon and the hydrogen atoms of the amino and hydroxyl groups are expected to be electron-deficient.
Green regions represent neutral or nonpolar areas, typically the carbon-hydrogen bonds of the benzene ring.
By analyzing the MEP, one can predict how the molecule will interact with other reagents. The electron-rich amino and hydroxyl groups are expected to be primary sites for electrophilic reactions (like protonation), while the carbonyl carbon of the ester group is a key site for nucleophilic attack (like in hydrolysis). nih.gov
Calculation of Bond Dissociation Energies (BDEs) and Thermal Stability
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). It is a fundamental measure of bond strength and a direct indicator of a molecule's thermal stability. Higher BDE values correspond to stronger bonds that require more energy to break, implying greater thermal stability.
Computational methods, including DFT, can accurately calculate the BDE for each bond within a molecule. For this compound, calculating the BDEs for the C-N, C-O, O-H, and N-H bonds would identify the weakest bond and thus the most likely point of initial decomposition upon heating. The substituents on the benzene ring will influence these values; for instance, the amino and hydroxymethyl groups can affect the stability of the radical intermediates formed upon bond cleavage, thereby altering the BDEs of adjacent bonds. This analysis is crucial for predicting the molecule's shelf-life and degradation pathways under thermal stress.
Simulation of Solvent Effects on Chemical Processes (e.g., Hydrolysis Susceptibility)
Chemical reactions are significantly influenced by the solvent in which they occur. Computational models can simulate these solvent effects to provide a more accurate picture of reaction mechanisms and rates. The hydrolysis of the ester group in this compound is a prime example of a reaction where the solvent (typically water) plays a critical role.
One common approach is the use of a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. This method allows for the calculation of the energetic profile of a reaction pathway, including the transition states, in the presence of a solvent.
For ester hydrolysis, which can be acid- or base-catalyzed, simulations would model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. furman.edulibretexts.org The calculations would determine the activation energy for the formation of the tetrahedral intermediate, which is often the rate-determining step. masterorganicchemistry.comnih.gov Studies on the hydrolysis of other benzoate (B1203000) esters have shown that electron-withdrawing groups on the aromatic ring can lower the energy of the LUMO, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis. nih.gov Conversely, electron-donating groups may decrease the rate of hydrolysis. The interplay between the amino, hydroxymethyl, and ester groups in this compound would dictate its specific susceptibility to hydrolysis.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For a flexible molecule like this compound, which has rotatable bonds in its hydroxymethyl and methyl ester side chains, multiple low-energy conformations may exist. These can be identified using computational scans of the potential energy surface.
Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of its behavior. When applied to this compound, MD simulations could:
Explore the conformational landscape and the transitions between different stable conformers. mdpi.com
Simulate the molecule's interactions with solvent molecules, providing detailed insight into solvation shells and hydrogen bonding patterns.
Analyze the flexibility of different parts of the molecule, such as the rotation of the -CH₂OH and -COOCH₃ groups. acs.org
Provide a basis for understanding how the molecule's shape and flexibility influence its ability to interact with biological targets or other reagents.
Cosolvent MD simulations, where organic probe molecules are added to the water, can also be used to identify potential binding pockets and interaction hotspots on the molecule's surface. nih.gov
Applications of Methyl 4 Amino 3 Hydroxymethyl Benzoate and Its Derivatives in Advanced Research
Utility as a Core Building Block in Organic Synthesis
The strategic placement of reactive functional groups on the benzene (B151609) ring of Methyl 4-amino-3-(hydroxymethyl)benzoate makes it a highly effective building block in organic synthesis. The amino group can be readily diazotized or acylated, the hydroxymethyl group can be oxidized or used in ether and ester linkages, and the methyl ester can be hydrolyzed or aminated. This trifunctional nature allows for a programmed, stepwise modification, enabling the construction of more complex molecular architectures.
One notable application is in the synthesis of substituted benzisoxazoles. Research has demonstrated a one-pot synthesis method where this compound is used to produce 6-cyano-3-substituted benzisoxazoles. This process highlights the compound's role as a foundational scaffold upon which further chemical complexity is built.
Role as an Intermediate in the Preparation of Complex Organic Molecules
Building upon its utility as a core scaffold, this compound frequently serves as a key intermediate in multi-step synthetic pathways. Its structure is often embedded within a larger target molecule, and it provides a reliable starting point for constructing complex organic compounds.
A significant example of its role as an intermediate is in the synthesis of potent enzyme inhibitors. For instance, it is a documented intermediate in the preparation of a class of compounds known as 4-aminobenzisoxazole derivatives. These derivatives have been investigated for their therapeutic potential, and their synthesis relies on the specific functionalities offered by the this compound starting material. The process often involves the protection of the amino or hydroxymethyl groups, followed by reactions at other sites, and concluding with deprotection to yield the final complex molecule. This underscores the compound's importance in facilitating the assembly of intricate molecular structures that would be difficult to access through other synthetic routes.
Contribution to Proteomics Research
The application of specifically designed small molecules is critical in proteomics for the quantitative analysis of protein expression and function. Derivatives of this compound have found a niche in this area of research.
While direct, widespread application of this compound in standard SILAC workflows is not extensively documented, its derivatives are relevant to quantitative proteomics. The principles of SILAC involve metabolic incorporation of "heavy" and "light" amino acids to differentially label proteins. The synthesis of novel, non-natural amino acids or labeling reagents can be facilitated by versatile building blocks. The structural motifs present in this compound make it a candidate for the synthesis of custom labeling reagents or probes that could be used in specialized proteomic studies that go beyond traditional SILAC methods.
Investigation of Enzyme Inhibition Mechanisms by Derivatives
Derivatives of this compound have been the subject of investigation for their ability to inhibit various enzymes, which is a cornerstone of drug discovery and biochemical research.
Derivatives of this compound have been synthesized and evaluated as potential inhibitors of hydroxymethylpyrimidine (HMP) kinase. This enzyme is crucial in the thiamine (B1217682) biosynthesis pathway in many microorganisms. The development of inhibitors for HMP kinase is a strategy for creating new antimicrobial agents. Research has shown that modifications of the core structure of this compound can lead to compounds that bind to the active site of this enzyme, disrupting its function and thereby inhibiting microbial growth.
The structural framework of this compound has been utilized to develop inhibitors for other important enzyme classes, including serine proteases and phospholipases. These enzymes are involved in a multitude of physiological and pathological processes. For example, certain benzisoxazole derivatives, which can be synthesized from this compound, have been shown to possess inhibitory activity against these enzymes. The specific nature of the inhibition is dependent on the substituents added to the core structure, highlighting the versatility of the parent compound as a scaffold for creating a diverse library of potential enzyme inhibitors.
Table of Research Findings
| Research Area | Application/Finding | Key Molecular Class |
| Organic Synthesis | Serves as a foundational building block for substituted benzisoxazoles. | Benzisoxazoles |
| Complex Molecule Synthesis | Acts as a key intermediate in creating potent enzyme inhibitors. | 4-Aminobenzisoxazole derivatives |
| Enzyme Inhibition | Derivatives show potential as inhibitors of microbial thiamine biosynthesis. | Hydroxymethylpyrimidine Kinase Inhibitors |
| Enzyme Inhibition | Used as a scaffold for developing inhibitors of key enzyme classes. | Serine Protease and Phospholipase Inhibitors |
Mechanism of Action as PTPN11 (SHP2) Inhibitors
Derivatives of this compound have been instrumental in the development of potent and selective allosteric inhibitors of the non-receptor protein tyrosine phosphatase SHP2. SHP2, encoded by the PTPN11 gene, is a critical component of the MAPK signaling pathway, which is involved in cell growth, differentiation, and survival. novartis.comtargetedonc.com
The regulatory mechanism of SHP2 is akin to a molecular switch. tandfonline.com In its basal state, SHP2 exists in an auto-inhibited, or "closed," conformation. tandfonline.comnih.gov This is maintained by an intramolecular interaction where the N-terminal Src homology 2 (N-SH2) domain docks into the catalytic cleft of the protein tyrosine phosphatase (PTP) domain, effectively blocking the active site from accessing its substrates. tandfonline.comnih.gov Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change to an "open," active state, allowing it to dephosphorylate its targets and propagate downstream signaling. tandfonline.comresearchgate.net
Allosteric inhibitors derived from scaffolds related to this compound function by targeting a previously undisclosed binding pocket, distinct from the active site. novartis.com This allosteric site is located at the interface of the N-SH2, C-SH2, and PTP domains. tandfonline.com By binding to this pocket, the inhibitors stabilize the auto-inhibited "closed" conformation of SHP2. novartis.comtandfonline.comnih.gov This mechanism prevents the conformational shift to the active state, thereby inhibiting SHP2's function without competing with substrates at the catalytic site. nih.gov A key feature of this allosteric pocket is the presence of a non-conserved cysteine residue, C333, which presents a unique target for achieving selective inhibition of SHP2 over other protein tyrosine phosphatases. nih.gov
Structure-Activity Relationship Studies in Derivatives
The development of effective SHP2 inhibitors has been significantly advanced by detailed structure-activity relationship (SAR) studies. These investigations explore how chemical modifications to a core molecular scaffold influence its biological activity, providing a roadmap for rational drug design.
Modulation of Biological Activity through Substituent Effects
SAR studies on various heterocyclic derivatives designed as SHP2 inhibitors have yielded critical insights into the chemical features that govern potency. For a series of novel triazoloquinazolinone derivatives, research indicated that the nature and position of substituents on a phenyl ring were crucial for activity. nih.govresearchgate.netnih.gov
Key findings from these studies include:
Electronic Effects : The presence of electron-donating groups (EDGs) on the phenyl ring was found to be beneficial for improving the antitumor activity of the compounds. nih.govresearchgate.net
Positional Isomerism : Compounds featuring a hydroxyl substituent at the 2-position of the phenyl ring demonstrated superior activity compared to those with the same substituent at the 4-position. nih.govresearchgate.netnih.gov
Another study comparing two closely related analogues, PB17-026-01 and PB17-036-01, highlighted the importance of polar contacts in the allosteric binding pocket. tandfonline.comnih.gov The more potent compound, PB17-026-01, was observed to form a greater number of polar contacts with the enzyme via its terminal group, contributing to its approximately 20-fold higher activity. tandfonline.com These findings underscore that subtle changes to the chemical structure can lead to significant differences in biological efficacy by altering the interactions between the inhibitor and the target protein.
Table 1: Impact of Substituents on SHP2 Inhibitory Activity This table is a representative summary based on published SAR findings.
| Compound Series | Substituent Modification | Observation | Reference |
|---|---|---|---|
| Triazoloquinazolinones | Addition of Electron-Donating Groups (EDGs) to phenyl ring | Beneficial for improving antitumor activity | nih.govresearchgate.net |
| Triazoloquinazolinones | Positional change of hydroxyl group on phenyl ring (2-position vs. 4-position) | 2-position exhibited superior activity | nih.govresearchgate.netnih.gov |
| Pyrrolotriazinones | Modification of the terminal group | Increased polar contacts in the binding pocket enhanced potency | tandfonline.comnih.gov |
Synergistic Effects when Combined with Other Compounds
A significant area of advanced research involves combining SHP2 inhibitors with other targeted therapies to overcome drug resistance and enhance treatment efficacy. The central role of SHP2 in multiple signaling pathways makes it an ideal candidate for combination strategies. targetedonc.comnih.gov
Combination with MAPK Pathway Inhibitors : Resistance to MEK or ERK inhibitors often involves the reactivation of the MAPK pathway through feedback mechanisms mediated by RTKs. targetedonc.comnih.gov Combining SHP2 inhibitors with MEK or ERK inhibitors has been shown to prevent this feedback activation, leading to synergistic tumor growth suppression in various cancer models, including those with BRAF or RAS mutations. targetedonc.comnih.gov
Combination with EGFR Inhibitors : In EGFR-mutant cancers, SHP2 inhibition can block the signaling pathways that lead to adaptive resistance against EGFR inhibitors. The combination of the SHP2 inhibitor TNO155 with the EGFR inhibitor nazartinib (B611988) resulted in a more sustained inhibition of the ERK pathway and enhanced efficacy in lung cancer models. nih.govresearchgate.net
Combination with PI3K/mTOR Pathway Inhibitors : In certain cancers, such as GAB2-overexpressing ovarian cancer and hepatocellular carcinoma, concurrent inhibition of the SHP2 and PI3K/mTOR pathways has demonstrated strong synergistic effects. nih.govresearchgate.net This dual blockade was shown to more effectively suppress cell proliferation and induce apoptosis compared to either agent alone. nih.govresearchgate.net
Combination with Immunotherapies : SHP2 plays a role in regulating immune responses, including the PD-1/PD-L1 checkpoint pathway. targetedonc.comnih.gov Combining SHP2 inhibitors with anti-PD-1 antibodies is being explored as a strategy to enhance anti-tumor immunity. nih.gov The SHP2 inhibitor TNO155 has shown combination activity with anti-PD-1 therapy in preclinical models. nih.gov
Combination with CDK4/6 Inhibitors : The combination of the SHP2 inhibitor TNO155 with the CDK4/6 inhibitor ribociclib (B560063) has also shown benefits in patient-derived xenograft models of lung and colorectal cancer. nih.gov
Table 2: Synergistic Combinations with SHP2 Inhibitors
| Combined Agent Class | Example Compound(s) | Observed Synergistic Effect | Cancer Model/Type | Reference |
|---|---|---|---|---|
| MEK Inhibitors | Trametinib | Prevention of adaptive resistance, tumor regression | RAS-mutant malignancies | targetedonc.com |
| ERK Inhibitors | Dabrafenib | Suppression of tumor growth | BRAF V600E colorectal tumors | targetedonc.com |
| EGFR Inhibitors | Nazartinib | Sustained ERK inhibition, enhanced efficacy | EGFR-mutant lung cancer | nih.govresearchgate.net |
| PI3K Inhibitors | BKM120 | Enhanced suppression of proliferation and survival | GAB2-overexpressing ovarian cancer | nih.gov |
| mTOR Inhibitors | AZD8055 | Synergistic induction of apoptosis | Hepatocellular carcinoma | researchgate.net |
| CDK4/6 Inhibitors | Ribociclib | Combination benefit in tumor growth inhibition | Lung and colorectal cancer | nih.gov |
| Anti-PD-1 Antibodies | - | Enhanced anti-tumor activity | General (Immuno-oncology) | nih.gov |
Future Research Directions and Perspectives
Development of Novel and Efficient Catalytic Systems for Synthesis
The primary route to Methyl 4-amino-3-(hydroxymethyl)benzoate and related compounds typically involves the catalytic hydrogenation of a corresponding nitro-aromatic precursor. While traditional catalysts like palladium on carbon (Pd/C) are effective, future research is focused on developing more advanced, efficient, and sustainable catalytic systems.
Key research directions include:
Non-Noble Metal Catalysts: To reduce cost and improve sustainability, research into catalysts based on earth-abundant metals such as nickel, copper, and manganese is a promising avenue. These systems aim to match or exceed the efficiency of precious metal catalysts while offering economic and environmental benefits.
Bimetallic and Alloy Catalysts: Combining two or more metals can create synergistic effects, leading to catalysts with enhanced activity, selectivity, and stability. For instance, bimetallic catalysts may exhibit improved hydrogen dissociation ability or altered surface electronic properties that favor the desired reaction pathway, minimizing side reactions.
Single-Atom Catalysts (SACs): SACs represent the ultimate in atomic efficiency, with isolated metal atoms dispersed on a support. This approach maximizes the utilization of the metal and can lead to unique catalytic properties and selectivities not observed in nanoparticle catalysts.
Magnetic Nanocatalysts: The use of magnetic nanoparticles as catalyst supports offers a practical advantage in catalyst separation and recycling. acs.org Functionalizing magnetic cores with catalytically active metals would allow for easy removal from the reaction mixture using an external magnetic field, simplifying purification and enabling catalyst reuse, which is crucial for green chemistry principles. acs.org
Photocatalytic Systems: Light-driven catalytic reactions represent a green alternative to traditional thermal processes. Developing semiconductor-based or molecular photocatalysts for the reduction of the nitro group under mild conditions (ambient temperature and pressure) is a significant area of future investigation.
Table 1: Comparison of Potential Catalytic Systems for Aminobenzoate Synthesis
| Catalyst Type | Potential Advantages | Research Focus |
|---|---|---|
| Noble Metal (e.g., Pd, Pt, Ru) | High activity and selectivity | Lowering metal loading, improving stability and recyclability |
| Non-Noble Metal (e.g., Ni, Cu) | Low cost, abundant | Enhancing activity and preventing leaching |
| Bimetallic/Alloy | Synergistic effects, improved selectivity | Understanding structure-activity relationships |
| Single-Atom Catalysts | Maximum atom efficiency, unique selectivity | Scalable synthesis and stability under reaction conditions |
| Magnetic Nanocatalysts | Easy separation and recyclability | High activity, stability, and magnetic recoverability |
Exploration of Advanced Spectroscopic Techniques for Mechanistic Insights
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and for the rational design of better catalysts. While conventional spectroscopic methods provide valuable data, advanced in-situ and operando techniques are necessary to observe the catalytic process in real-time under actual reaction conditions.
Future research in this area will likely involve:
Operando Infrared (IR) and Raman Spectroscopy: These techniques allow for the monitoring of vibrational modes of molecules as they adsorb on the catalyst surface and transform into products. wikipedia.orghidenanalytical.comresearchgate.net By applying these methods during the catalytic hydrogenation, researchers can identify key reaction intermediates, such as nitroso and hydroxylamine species, and understand how their formation and consumption rates are influenced by the catalyst structure and reaction parameters. wikipedia.orgacs.org
Operando High-Pressure Nuclear Magnetic Resonance (NMR) Spectroscopy: For homogeneous catalytic systems, high-pressure NMR can provide detailed structural information about the catalyst's active state and the transformation of reactants in the liquid phase. hidenanalytical.com This can elucidate the catalyst activation process and the kinetics of different steps in the catalytic cycle. hidenanalytical.com
X-ray Absorption Spectroscopy (XAS): Using synchrotron radiation, XAS can provide information on the electronic state and local coordination environment of the metal atoms in the catalyst under reaction conditions. This is vital for understanding how the catalyst's structure dynamically changes during the reaction.
Mass Spectrometry: Coupling mass spectrometry with the reactor outlet allows for real-time analysis of the products and byproducts, providing immediate feedback on the catalyst's activity and selectivity. hidenanalytical.com
These advanced techniques will move beyond the static analysis of pre- and post-reaction materials to provide a dynamic picture of the catalyst at work, revealing the intricate details of surface reactions and catalyst-substrate interactions. acs.org
Computational Design and Prediction of Novel Derivatives with Tunable Properties
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules with desired properties. By applying these methods to this compound, researchers can design and screen novel derivatives in silico before committing to their synthesis.
Future research directions in this domain include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic properties of derivatives, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in electronics and materials science. researchgate.netnih.govacs.org It can also be used to calculate molecular geometries, vibrational frequencies, and reaction energetics, providing insights into the stability and reactivity of new compounds. researchgate.netekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling: For applications in medicinal chemistry, QSAR models can be developed to correlate the structural features of derivatives with their biological activity. nih.gov This allows for the prediction of the potency of new derivatives as, for example, enzyme inhibitors or receptor ligands.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how derivatives of this compound might bind to biological targets like proteins or nucleic acids. nih.gov This is essential for designing new therapeutic agents with high specificity and affinity.
Prediction of Physicochemical Properties: Computational methods can accurately predict properties such as acidity (pKa), solubility, and lipophilicity for novel derivatives, which is critical for their development in pharmaceuticals and materials science. hidenanalytical.com
Table 2: Computational Approaches for Derivative Design
| Computational Method | Predicted Properties | Potential Applications |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral properties | Materials science, catalyst design |
| QSAR | Biological activity (e.g., IC50) | Drug discovery, toxicology |
| Molecular Docking | Binding affinity and mode to biological targets | Medicinal chemistry, enzyme inhibition |
| Molecular Dynamics (MD) | Conformational stability, binding free energy | Biomolecular interactions |
Expansion of Synthetic Applications in Emerging Chemical Fields
The trifunctional nature of this compound makes it a valuable starting material for creating more complex molecular architectures. Future research will focus on leveraging this versatility to access novel compounds for use in emerging chemical fields.
Promising areas for expanded application include:
High-Performance Polymers: The amino and hydroxyl groups can serve as reactive sites for polymerization. This molecule could be used as a monomer for the synthesis of novel polyamides, polyesters, or polyurethanes with tailored properties, such as enhanced thermal stability, specific optical properties, or improved solubility, by reacting it with diacids, diisocyanates, or other suitable co-monomers. mdpi.com
Bioactive Heterocycles: The compound is an ideal scaffold for the synthesis of fused heterocyclic systems, which are prevalent in many pharmaceuticals. mdpi.com The functional groups can be used to build new rings onto the benzene (B151609) core, leading to libraries of compounds for screening against various diseases.
Metal-Organic Frameworks (MOFs): Aminobenzoic acids are widely used as organic linkers in the synthesis of MOFs. nih.gov The additional hydroxymethyl group on this molecule offers a secondary functional site that could be used for post-synthetic modification of the MOF, allowing for the introduction of new functionalities or the grafting of catalytic species within the porous framework. nih.gov
Functional Materials: Derivatives of this compound could find applications as functional dyes, components of liquid crystals, or as building blocks for materials with interesting nonlinear optical (NLO) properties. The ability to modify the molecule at three different positions allows for fine-tuning of its electronic and physical characteristics.
By exploring these avenues, the synthetic utility of this compound can be significantly broadened, establishing it as a key intermediate in the development of next-generation materials and medicines.
Q & A
Basic: What are the most efficient synthetic pathways for Methyl 4-amino-3-(hydroxymethyl)benzoate, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step functionalization of methyl benzoate derivatives. Key steps include:
- Amination and Hydroxymethylation : Introduce the amino and hydroxymethyl groups via nucleophilic substitution or reductive amination. For example, intermediates like methyl 3-amino-4-methylbenzoate (similar to the target compound) are synthesized using Pd-catalyzed coupling or diazotization .
- Esterification : Protect carboxylic acid groups using methanol under acidic conditions (e.g., H₂SO₄ catalysis) .
- Optimization : Adjust reaction temperature (45–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Monitor intermediates via TLC or HPLC to reduce side products .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS or GC-MS for molecular weight confirmation (e.g., [M+H]+ ~196.17 g/mol) .
Advanced: How can computational methods (e.g., DFT) predict the reactivity and stability of this compound?
Answer:
- DFT Calculations : Model electron density distribution to identify reactive sites (e.g., amino group as a nucleophile, ester as an electrophile). Calculate bond dissociation energies (BDEs) to predict thermal stability .
- Solvent Effects : Simulate solvation free energy in polar solvents (e.g., water, ethanol) to assess hydrolysis susceptibility .
- Degradation Pathways : Use Gaussian or ORCA software to map potential degradation intermediates under oxidative conditions .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound’s derivatives?
Answer:
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in cell viability protocols .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. hydroxymethyl) on bioactivity using regression models .
- Meta-Analysis : Aggregate data from multiple studies (e.g., cytotoxicity, enzyme inhibition) to identify consensus trends .
Advanced: What are best practices for analyzing hydrogen bonding and crystal packing in this compound?
Answer:
- Single-Crystal X-ray Diffraction : Determine intermolecular interactions (e.g., O-H···N hydrogen bonds between hydroxymethyl and amino groups) .
- Lattice Energy Calculations : Use programs like CrystalExplorer to quantify hydrogen bond strengths (e.g., -30 to -50 kJ/mol) .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal packing density .
Advanced: How do substituent variations at the 3-position influence physicochemical properties?
Answer:
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase ester hydrolysis resistance but reduce solubility in polar solvents .
- Hydroxymethyl Group : Enhances hydrogen bonding capacity, improving crystallinity but increasing hygroscopicity .
- Comparative Studies : Use logP measurements and DSC to evaluate melting points (e.g., hydroxymethyl derivatives melt at 114–117°C vs. trifluoromethyl at ~305°C) .
Advanced: What strategies mitigate degradation during storage and handling?
Answer:
- Storage Conditions : Keep at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w to prolong shelf life .
- Periodic Analysis : Validate stability via accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
